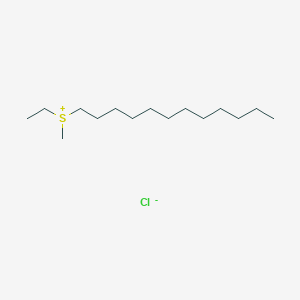
Pyruvic acid thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvic acid thiosemicarbazone (PATSC) is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of pyruvic acid, which is a key molecule in the metabolic pathway of all living organisms. PATSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of Pyruvic acid thiosemicarbazone is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the metabolic pathways of cancer cells. This leads to a disruption of the cancer cell's ability to produce energy, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
In addition to its potential use in cancer treatment, Pyruvic acid thiosemicarbazone has also been shown to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory effects, and the ability to enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pyruvic acid thiosemicarbazone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
Orientations Futures
There are several areas of future research that could be explored with regards to Pyruvic acid thiosemicarbazone. One potential avenue is the development of new cancer therapies that incorporate Pyruvic acid thiosemicarbazone as a key component. Additionally, further research could be conducted to explore the compound's potential use in other areas, such as wound healing and anti-inflammatory treatments.
In conclusion, Pyruvic acid thiosemicarbazone is a compound that has shown promise in a variety of scientific research applications. Its potential use in cancer treatment, as well as its range of other biochemical and physiological effects, make it a promising candidate for further study. With continued research, Pyruvic acid thiosemicarbazone could potentially lead to the development of new and innovative treatments for a range of diseases and conditions.
Méthodes De Synthèse
Pyruvic acid thiosemicarbazone can be synthesized by reacting pyruvic acid with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid. The resulting compound is a yellow crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Pyruvic acid thiosemicarbazone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Pyruvic acid thiosemicarbazone has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
10418-09-4 |
|---|---|
Nom du produit |
Pyruvic acid thiosemicarbazone |
Formule moléculaire |
C4H7N3O2S |
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
(2E)-2-(carbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O2S/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ |
Clé InChI |
KQAYLOOXVDSLRI-QHHAFSJGSA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C(=O)O |
SMILES |
CC(=NNC(=S)N)C(=O)O |
SMILES canonique |
CC(=NNC(=S)N)C(=O)O |
Synonymes |
PATSC pyruvic acid thiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)





